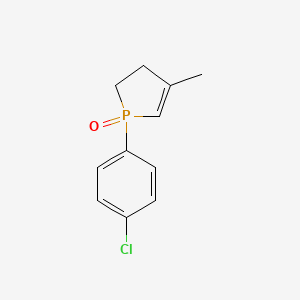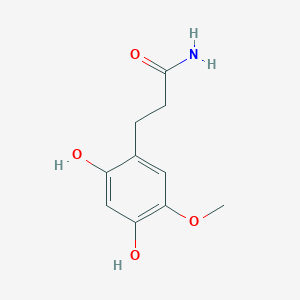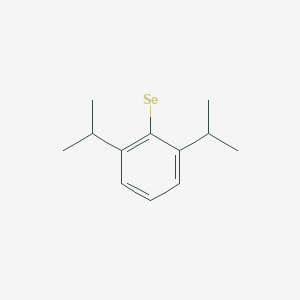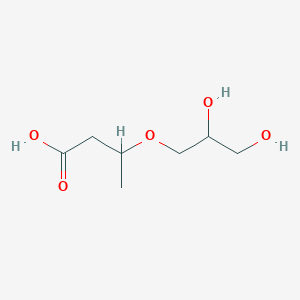
4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde is an organic compound characterized by the presence of a pyrimidine ring substituted with two benzaldehyde groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde typically involves the reaction of pyrimidine derivatives with benzaldehyde under specific conditions. One common method involves the use of a pyrimidine precursor, which is reacted with benzaldehyde in the presence of a catalyst such as piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-(Pyrimidine-4,6-diyl)dibenzoic acid.
Reduction: 4,4’-(Pyrimidine-4,6-diyl)dibenzyl alcohol.
Substitution: Functionalized pyrimidine derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, its ability to participate in redox reactions allows it to influence cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Benzoselenadiazole-4,7-diyl)dibenzaldehyde
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde
- 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde
Uniqueness
4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research.
Properties
CAS No. |
609356-03-8 |
|---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[6-(4-formylphenyl)pyrimidin-4-yl]benzaldehyde |
InChI |
InChI=1S/C18H12N2O2/c21-10-13-1-5-15(6-2-13)17-9-18(20-12-19-17)16-7-3-14(11-22)4-8-16/h1-12H |
InChI Key |
FHXLRRTWAYYFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=NC=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)

![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)
